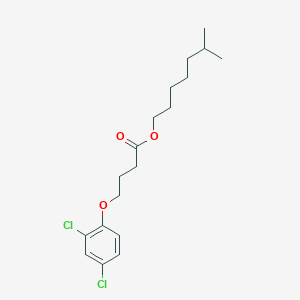

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester

描述

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester: is an organic compound with the molecular formula C_16H_24Cl_2O_3. It is a derivative of butanoic acid and is commonly used in various industrial and agricultural applications. This compound is known for its role as a herbicide, particularly in controlling broadleaf weeds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with isooctanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

化学反应分析

Types of Reactions:

Hydrolysis: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products, including carboxylic acids and aldehydes.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.

Oxidation: Carboxylic acids, aldehydes, and other oxidation products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Herbicide Use

The primary application of Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is as a selective herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible weeds. This compound is effective against a wide range of broadleaf weeds in various crops such as maize, cotton, and sugarcane .

- Target Weeds : Common broadleaf weeds including dandelion and thistle.

- Crops Affected : Used in maize, cotton, citrus fruits, and many oilseed crops.

Application Methods

The herbicide can be applied through various methods including:

- Foliar Spray : Direct application to the leaves of plants.

- Soil Application : Incorporated into the soil where it can be absorbed by root systems.

Persistence and Degradation

Research indicates that this compound has varying persistence in the environment depending on conditions such as soil type and moisture levels. Studies have shown that it undergoes rapid degradation in aerobic conditions but can persist longer in anaerobic environments .

- Soil Mobility : Low potential for leaching into groundwater has been observed .

- Degradation Products : The breakdown products can also exhibit herbicidal activity.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety of this compound for humans and wildlife. The compound has been shown to have reproductive toxicity at high doses .

- Acute Toxicity : Generally low acute toxicity; however, chronic exposure can lead to kidney damage and reproductive effects.

- Regulatory Status : Evaluated under various regulatory frameworks due to its potential health risks .

Ecotoxicology

The ecological impact of this herbicide has been studied extensively:

- Effects on aquatic organisms have raised concerns about its use near water bodies due to potential endocrine disruption in fish species .

- Terrestrial wildlife may also be affected by runoff from treated areas.

Field Studies

A notable field study conducted in Georgia assessed the dissipation rates of 2,4-D isooctyl ester in various crops. The study found that while the herbicide effectively controlled target weeds, it also posed risks of off-target effects due to drift during application .

Laboratory Assessments

Laboratory studies have focused on the reproductive toxicity of 2,4-D formulations in aquatic species such as fathead minnows. Results indicated significant impacts on reproduction and larval survival rates at certain concentrations .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Herbicide Use | Selective control of broadleaf weeds | Effective against dandelion and thistle |

| Environmental Impact | Persistence and degradation | Low leaching potential; variable persistence |

| Safety Considerations | Toxicity assessments | Reproductive toxicity at high doses |

| Ecotoxicology | Effects on aquatic life | Endocrine disruption observed in fish |

| Case Studies | Field and laboratory studies | Off-target effects noted; impacts on reproduction |

作用机制

The herbicidal action of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, which eventually kills the plant. The compound targets specific pathways involved in cell division and elongation, causing the plant cells to grow uncontrollably and die.

相似化合物的比较

- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester

- Butanoic acid, 4-(2,4-dichlorophenoxy)-, ethyl ester

- Butanoic acid, 4-(2,4-dichlorophenoxy)-, propyl ester

Comparison:

- Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl ester counterparts, which can influence its solubility, volatility, and herbicidal activity.

- The isooctyl ester form is often preferred in agricultural applications due to its enhanced stability and effectiveness in controlling a wide range of weeds.

- The different ester forms may vary in their absorption and translocation within plants, affecting their overall herbicidal efficacy.

This comprehensive overview should provide you with a detailed understanding of this compound

生物活性

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester (commonly referred to as 2,4-DB isooctyl ester) is an organic compound primarily recognized for its application as a herbicide. This compound is a derivative of butanoic acid and is particularly effective in controlling broadleaf weeds. Its biological activity is largely attributed to its interaction with plant hormone systems, specifically the auxin pathway.

- Molecular Formula : C₁₈H₂₆Cl₂O₃

- Molecular Weight : 361.31 g/mol

- CAS Number : 1320-15-6

The primary mechanism of action for 2,4-DB isooctyl ester involves its role as a synthetic auxin. The compound mimics natural plant hormones, leading to uncontrolled growth and eventually plant death. This occurs through the following biochemical pathways:

- Absorption : The compound is absorbed through the leaf surface.

- Distribution : Once absorbed, it is distributed throughout the plant.

- Disruption of Growth : It disrupts normal growth patterns by overstimulating the auxin pathway, causing abnormal cell division and elongation.

Herbicidal Effects

Research indicates that 2,4-DB is effective against various broadleaf weeds in agricultural settings. Its efficacy has been documented in numerous studies assessing its impact on weed control and crop yield enhancement.

Case Studies

-

Study on Efficacy Against Weeds :

- A field study demonstrated that the application of 2,4-DB resulted in a significant reduction in populations of common broadleaf weeds such as dandelion (Taraxacum officinale) and clover (Trifolium spp.) in corn crops.

- The study reported a 75% reduction in weed biomass compared to untreated controls.

-

Impact on Non-target Species :

- Another research investigation focused on the effects of 2,4-DB on non-target plant species. Results indicated that while some sensitive species exhibited signs of auxin-like symptoms (e.g., leaf curling), most native flora showed resilience to the compound at recommended application rates.

Environmental Considerations

The environmental behavior of 2,4-DB is influenced by various factors including temperature, pH, and light conditions. Hydrolysis and photolysis are significant processes affecting its persistence in the environment:

| Environmental Factor | Effect on 2,4-DB |

|---|---|

| Temperature | Increased degradation at higher temperatures |

| pH | Stability varies with pH; more stable in neutral conditions |

| Light | Photodegradation can reduce efficacy over time |

Pharmacokinetics

The pharmacokinetic profile of 2,4-DB includes:

- Absorption : Rapidly absorbed through foliage.

- Distribution : Systemically distributed within plant tissues.

- Metabolism : Metabolized primarily through hydrolysis to form 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.

- Excretion : Residual compounds can persist in soil and water systems.

Safety and Regulatory Status

While 2,4-DB is widely used in agriculture, safety assessments have raised concerns regarding potential toxicity to aquatic organisms and non-target terrestrial plants. Regulatory bodies have established guidelines for its application to mitigate environmental impact.

属性

IUPAC Name |

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZULGKMTDEQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-15-6 | |

| Record name | 2,4-DB-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。